2-Anilinoethylcarbamic acid ethyl ester

Description

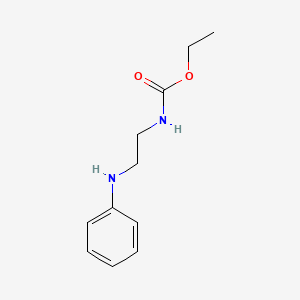

2-Anilinoethylcarbamic acid ethyl ester is a carbamate derivative characterized by an ethyl ester group linked to a carbamic acid moiety and a 2-anilinoethyl substituent. Carbamates are widely studied for their roles as enzyme inhibitors, prodrugs, or intermediates in organic synthesis.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl N-(2-anilinoethyl)carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-9-8-12-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,13,14) |

InChI Key |

QMSDKYHJBCMIQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Carbamate (Urethane)

Structure: NH₂COOCH₂CH₃ Molecular Weight: 89.1 g/mol Properties: Ethyl carbamate is a simple, unsubstituted carbamate. It is water-soluble and historically used as a hypnotic agent, though its carcinogenic properties limit therapeutic applications today. Its lack of substituents results in minimal steric hindrance, making it a model compound for studying carbamate reactivity .

| Property | 2-Anilinoethylcarbamic Acid Ethyl Ester (Hypothetical) | Ethyl Carbamate |

|---|---|---|

| Molecular Weight | ~265–300 g/mol* | 89.1 g/mol |

| Substituents | 2-Anilinoethyl | None |

| Solubility | Likely low (hydrophobic substituent) | High (polar groups) |

| Pharmacological Role | Potential enzyme modulation | Limited due to toxicity |

*Estimated based on analogs like [2-[4-(aminosulfonyl)phenyl]ethyl]carbamic acid ethyl ester (272.32 g/mol) .

N-[2-Cyano-3-(2,4-Dichloroanilino)-1-Oxoprop-2-Enyl]carbamic Acid Ethyl Ester

Structure: Contains a cyano group, dichloroanilino substituent, and α,β-unsaturated ketone. The dichloroaniline group may confer antimicrobial or antiparasitic activity, as seen in similar chlorinated pharmaceuticals .

Key Contrast: The anilinoethyl group in this compound lacks halogenation, suggesting reduced electrophilicity but possibly improved metabolic stability compared to halogenated analogs .

[2-[4-(Aminosulfonyl)Phenyl]Ethyl]carbamic Acid Ethyl Ester (Glipizide EP Impurity F)

Structure: Features a sulfonamide group and aromatic ring. Molecular Weight: 272.32 g/mol (C₁₁H₁₆N₂O₄S) Properties: The sulfonamide group increases acidity (pKa ~10–12) and hydrogen-bonding capacity, enhancing solubility in polar solvents like DMSO.

Comparison: Unlike sulfonamide-containing carbamates, this compound’s anilino group may prioritize interactions with aromatic or hydrophobic biological targets, such as kinase enzymes or membrane receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.